![molecular formula C11H21N3O B14149665 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one CAS No. 89035-70-1](/img/structure/B14149665.png)
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one is a heterocyclic compound featuring a pyrrolidine ring attached to a diazocane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one typically involves the reaction of pyrrolidine with a suitable diazocane precursor. One common method includes the use of 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out at elevated temperatures (165–200°C) and high pressure (17–21 MPa) in a continuous tube reactor.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic substitution reactions where the pyrrolidine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound’s pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Used in medicinal chemistry for its potential therapeutic applications.
Pyrrolizidine: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness: 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one stands out due to its unique diazocane structure combined with the pyrrolidine ring, offering distinct pharmacological properties and potential for drug development .
Properties
CAS No. |
89035-70-1 |
|---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)-1,3-diazocan-2-one |
InChI |
InChI=1S/C11H21N3O/c15-11-12-6-2-1-3-9-14(11)10-13-7-4-5-8-13/h1-10H2,(H,12,15) |
InChI Key |
LTMUXUDYMWVXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)N(CC1)CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


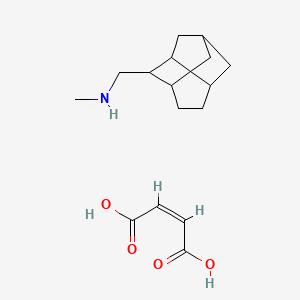
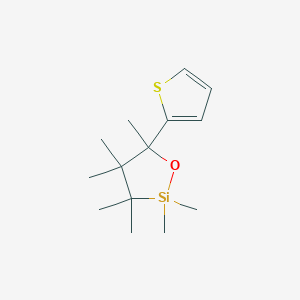
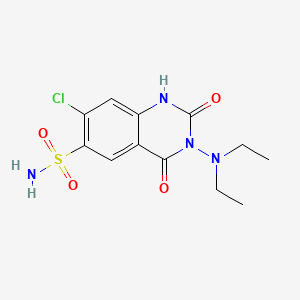
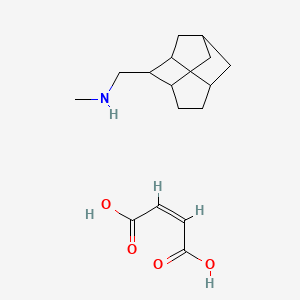
![2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid](/img/structure/B14149624.png)
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
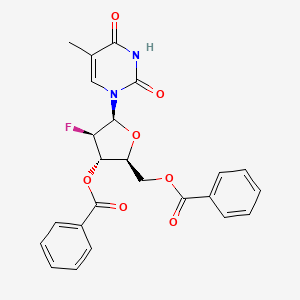
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
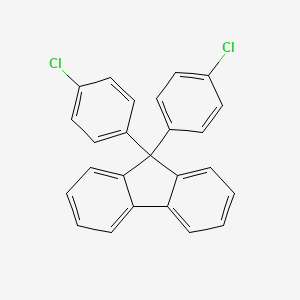
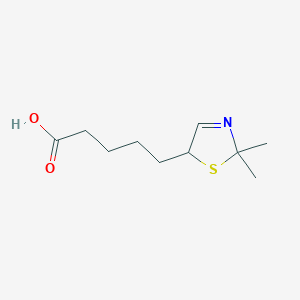

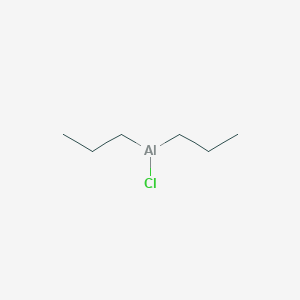
![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
